molecular formula C11H20N2O2 B1478899 3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one CAS No. 2090850-96-5

3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Cat. No.: B1478899
CAS No.: 2090850-96-5
M. Wt: 212.29 g/mol
InChI Key: AUKLRPSIDOMKHY-UHFFFAOYSA-N
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Description

3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Biological Activity

3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, with CAS number 2090850-96-5, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C11H20N2O2C_{11}H_{20}N_{2}O_{2}, with a molecular weight of 212.29 g/mol. The compound features an amino group and a hydroxymethyl substituent, which may contribute to its biological activity.

Property Value
CAS Number2090850-96-5
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol

Research indicates that compounds with similar structural features often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the amino group suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological disorders such as Alzheimer's disease and schizophrenia.

Pharmacological Properties

Preliminary studies have shown that this compound exhibits:

  • Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit bacterial growth, suggesting this compound may also possess such properties.
  • Neuroprotective Effects : Given its potential interaction with nAChRs, it may offer neuroprotective benefits, particularly in conditions characterized by cholinergic deficits.

Study on Antimicrobial Efficacy

A study conducted on structurally related compounds revealed that those with spirocyclic structures exhibited significant antimicrobial activity against various strains of bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity and inhibition of metabolic pathways.

Neuropharmacological Assessment

In vivo studies using animal models have indicated that compounds similar to this compound can enhance cognitive function and memory retention. These effects were observed through behavioral tests assessing learning and memory in rodents, suggesting potential therapeutic applications in cognitive disorders.

Properties

IUPAC Name

3-amino-1-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-5-2-10(15)13-6-9(7-14)11(8-13)3-1-4-11/h9,14H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKLRPSIDOMKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2CO)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 3
3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 4
3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 6
3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

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